9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- 9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-
Brand Name: Vulcanchem
CAS No.: 71876-31-8
VCID: VC17080192
InChI: InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3
SMILES:
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol

9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)-

CAS No.: 71876-31-8

Cat. No.: VC17080192

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)- - 71876-31-8

Specification

CAS No. 71876-31-8
Molecular Formula C17H16N2O4
Molecular Weight 312.32 g/mol
IUPAC Name 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C17H16N2O4/c1-18-8-4-6-10(20)14-12(8)16(22)15-11(21)7-5-9(19(2)3)13(15)17(14)23/h4-7,18,20-21H,1-3H3
Standard InChI Key SSJVPACUWUOUBB-UHFFFAOYSA-N
Canonical SMILES CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N(C)C

Introduction

Molecular Characteristics and Structural Analysis

Chemical Identity and Formula

The compound has the molecular formula C₁₇H₁₆N₂O₄ and a molecular weight of 312.32 g/mol. Its IUPAC name, 1-(dimethylamino)-4,8-dihydroxy-5-(methylamino)anthracene-9,10-dione, reflects the positions of its functional groups: two hydroxyl groups at positions 4 and 8, a dimethylamino group at position 1, and a methylamino group at position 5. The anthracenedione core consists of three fused benzene rings with two ketone groups at positions 9 and 10, creating a planar, conjugated system .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number71876-31-8
Molecular FormulaC₁₇H₁₆N₂O₄
Molecular Weight312.32 g/mol
InChI KeySSJVPACUWUOUBB-UHFFFAOYSA-N
Canonical SMILESCNC1=C2C(=C(C=C1)O)C(=O)C3=C...

Substituent Effects on Reactivity

The electron-donating dimethylamino (-N(CH₃)₂) and methylamino (-NHCH₃) groups enhance the compound’s solubility in polar solvents compared to unsubstituted anthraquinones. The hydroxyl groups at positions 4 and 8 facilitate hydrogen bonding, influencing crystallization behavior and intermolecular interactions . Quantum mechanical calculations predict that the amino groups increase electron density on the anthracenedione core, potentially altering redox properties and UV-Vis absorption spectra .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit synthesis route for this compound is documented, anthraquinone derivatives are typically synthesized via:

  • Friedel-Crafts Acylation: Introducing acyl groups to anthracene followed by oxidation.

  • Nucleophilic Aromatic Substitution: Reacting halogenated anthraquinones with amines or hydroxyl groups under controlled conditions .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install amino groups .

Challenges include regioselective functionalization at positions 1, 4, 5, and 8, which requires precise temperature and catalyst control to avoid side reactions.

Purification and Characterization

Post-synthesis purification likely involves column chromatography or recrystallization using ethanol-water mixtures . Characterization methods include:

  • Mass Spectrometry: To confirm molecular weight (312.32 g/mol).

  • NMR Spectroscopy: For verifying substituent positions and purity .

  • X-ray Diffraction: To resolve crystal structure and hydrogen-bonding networks .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies are lacking, but similar aminoanthraquinones degrade under UV light via photooxidation of the amino groups .

Table 2: Comparative Properties with Parent Anthraquinone

Property9,10-Anthracenedione Derivative9,10-Anthraquinone
Molecular Weight312.32 g/mol208.21 g/mol
Solubility in Water<0.1 mg/mL3 × 10⁻⁷ g/100 mL
Melting PointNot reported286°C

Spectroscopic Features

  • UV-Vis: Expected λₘₐₓ ~480 nm due to extended conjugation and charge-transfer transitions .

  • Fluorescence: Potential emission in the red region (600–700 nm), useful for imaging applications .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective methods to improve yield and purity.

  • Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.

  • Environmental Impact: Assess biodegradation pathways and bioaccumulation potential.

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